5-Amino-4-hydroxyquinazoline

Catalog No.
S953611
CAS No.
135106-40-0
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4-hydroxyquinazoline

CAS Number

135106-40-0

Product Name

5-Amino-4-hydroxyquinazoline

IUPAC Name

5-amino-3H-quinazolin-4-one

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,9H2,(H,10,11,12)

InChI Key

XGZBESXYEGZKRH-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)N=CNC2=O)N

Canonical SMILES

C1=CC(=C2C(=C1)NC=NC2=O)N

Isomeric SMILES

C1=CC(=C2C(=C1)NC=NC2=O)N

Currently Limited Information on 5-Amino-4-hydroxyquinazoline Research

Further Exploration Strategies

If you are interested in exploring the potential of 5-Amino-4-hydroxyquinazoline for scientific research, here are some suggestions:

  • Chemical Databases: Conduct a search in scientific databases like SciFinder or Reaxys to see if there are any recent publications mentioning the compound.
  • Patent Literature: Search patent databases to see if 5-Amino-4-hydroxyquinazoline is mentioned in any patent applications. This might reveal potential industrial applications for the compound.
  • Chemical Synthesis: If you have access to a lab, consider synthesizing 5-Amino-4-hydroxyquinazoline and investigating its properties experimentally.

5-Amino-4-hydroxyquinazoline is an organic compound characterized by a quinazoline core with amino and hydroxy substituents. Its molecular formula is C_8H_8N_4O, and it features a fused bicyclic structure that is integral to its biological activity and chemical reactivity. The compound has garnered attention due to its potential applications in pharmaceuticals and materials science.

, including:

  • Oxidation Reactions: The compound can undergo oxidation, leading to the formation of quinazoline derivatives. For instance, it has been involved in reactions with oxidizing agents such as ammonium persulfate to yield oligomeric products with distinct properties .
  • Substitution Reactions: The amino group can act as a nucleophile, allowing for electrophilic substitution reactions. This property enables the synthesis of various derivatives tailored for specific applications.
  • Condensation Reactions: The hydroxy group can participate in condensation reactions, forming new bonds with other organic compounds, which is crucial in synthesizing more complex molecules.

5-Amino-4-hydroxyquinazoline exhibits notable biological activities:

  • Antimicrobial Properties: Research indicates that derivatives of this compound demonstrate efficacy against antibiotic-resistant bacteria, making them potential candidates for new antimicrobial agents .
  • Antioxidant Activity: Studies have shown that compounds derived from 5-amino-4-hydroxyquinazoline possess free radical scavenging properties, which are beneficial in combating oxidative stress-related diseases .
  • Pharmacological Potential: The compound's structure allows it to interact with various biological targets, suggesting potential roles in drug development for conditions such as cancer and inflammation.

Several methods have been developed for synthesizing 5-amino-4-hydroxyquinazoline:

  • Multi-component Reactions: Eco-friendly synthetic strategies have been reported that utilize mild conditions and high atom efficiency . These methods often involve the condensation of readily available starting materials.
  • Oxidative Polymerization: One notable method involves the oxidative polymerization of 5-aminoquinoline using ammonium persulfate, yielding oligomers with unique properties .
  • Enzymatic Synthesis: Enzyme-catalyzed reactions have also been explored, providing a more sustainable approach to producing this compound and its derivatives .

5-Amino-4-hydroxyquinazoline finds applications across various fields:

  • Pharmaceuticals: Its derivatives are being investigated for their potential as antimicrobial agents and in cancer therapy due to their unique biological activities.
  • Materials Science: The compound's ability to form polymers makes it useful in developing advanced materials with specific optical or electronic properties.
  • Analytical Chemistry: It serves as a reagent in various analytical techniques due to its distinct chemical reactivity.

Studies on the interactions of 5-amino-4-hydroxyquinazoline with biological molecules reveal:

  • Protein Binding: Research indicates that this compound can bind to proteins, influencing their activity and stability. Such interactions are critical for understanding its pharmacological effects.
  • Mechanism of Action: Investigations into how this compound interacts at the molecular level provide insights into its potential therapeutic mechanisms, particularly against resistant bacterial strains .

Several compounds share structural similarities with 5-amino-4-hydroxyquinazoline. A comparison highlights its unique features:

Compound NameStructural FeaturesUnique Properties
5-AminoquinolineContains an amino group on quinolineExhibits strong fluorescence properties
4-HydroxyquinolineHydroxyl group on quinolineKnown for its antioxidant activity
2-Amino-3-hydroxyquinazolineAmino and hydroxy groups on quinazolinePotential use as a dye and in photodynamic therapy
6-AminochromoneAmino group on chromoneNotable for its anti-inflammatory effects

The uniqueness of 5-amino-4-hydroxyquinazoline lies in its dual functional groups (amino and hydroxy) positioned on the quinazoline framework, which enhances its reactivity and biological activity compared to other similar compounds.

XLogP3

0.6

Dates

Last modified: 08-15-2023

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